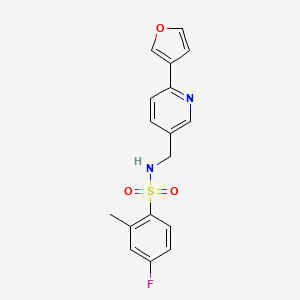

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-12-8-15(18)3-5-17(12)24(21,22)20-10-13-2-4-16(19-9-13)14-6-7-23-11-14/h2-9,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWJMRFXIBSNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN2O3S |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 2034311-57-2 |

| IUPAC Name | This compound |

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition leads to the depletion of folate, which is essential for nucleic acid synthesis in bacteria. For this compound, specific interactions with targets such as kinases or other signaling molecules may also play a role in its biological effects.

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Recent studies have indicated that compounds containing pyridine and furan rings exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives that incorporate these moieties have shown efficacy against several cancer cell lines, including breast and lung cancers. The potential for this compound to act as an antitumor agent warrants further investigation.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of various sulfonamide derivatives, revealing that compounds with furan and pyridine rings exhibited enhanced activity against cancer cell lines (A431 vulvar epidermal carcinoma) compared to standard sulfonamides .

- Mechanistic Insights : Research indicated that the incorporation of fluorine atoms into sulfonamide structures could enhance their binding affinity to target enzymes, potentially increasing their biological activity .

- Comparative Analysis : A comparative study on related compounds demonstrated that modifications in the substituents on the pyridine ring significantly influenced their potency against bacterial strains and cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Target Compound vs. Derivatives (Compounds 20–24):

- Target : Contains a furan-3-yl-pyridine hybrid and a 2-methylbenzenesulfonamide group.

- Compound 23 () : Features a pyridine ring substituted with trifluoromethyl and fluorobenzyl-sulfonamide groups. Its molecular weight (701 g/mol ) is significantly higher due to multiple fluorine atoms and a bulkier aromatic system .

- Key Difference: The furan in the target compound introduces an electron-rich oxygen heterocycle, contrasting with the electron-withdrawing trifluoromethyl groups in analogs.

Target Compound vs. 4-Fluoro-N-(2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethyl)-2-Methylbenzenesulfonamide ():

- Shared Features : Both incorporate furan and benzenesulfonamide groups.

Physical Properties

- Melting Points : Fluorine-rich compounds (e.g., ’s Compound 23) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions . The target compound’s lack of polar groups like trifluoromethyl may result in a lower melting point.

- Solubility : The furan in the target compound enhances lipophilicity compared to pyridazine-based analogs (), which have higher polarity from nitrogen-rich heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.